molecular formula C17H21N5 B2640068 N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890889-65-3

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2640068
CAS No.: 890889-65-3
M. Wt: 295.39
InChI Key: JIYWOFIHERIBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine-Based Therapeutics

The pyrazolo[3,4-d]pyrimidine nucleus first gained pharmacological relevance through its structural similarity to purine-based cofactors, enabling ATP-competitive kinase inhibition. Early derivatives like roscovitine (a CDK inhibitor) demonstrated the scaffold's capacity to modulate cell cycle progression by targeting cyclin-dependent kinases. Subsequent optimization yielded dinaciclib , which advanced to Phase III trials for leukemia by inhibiting CDK1/2/5/9 with IC50 values ≤ 4 nM.

A pivotal innovation involved introducing aromatic substituents at the N1 position to enhance target selectivity. For instance, 1-phenyl derivatives exhibited improved EGFR inhibition profiles, as demonstrated by compound 12b (IC50 = 0.016 µM against EGFRWT). This structural modification became a hallmark of third-generation pyrazolo[3,4-d]pyrimidines, enabling activity against resistant EGFR mutants like T790M (IC50 = 0.236 µM).

Table 1: Key Milestones in Pyrazolo[3,4-d]Pyrimidine Therapeutic Development

Year Development Target Clinical Impact
1997 Roscovitine CDKs First scaffold-derived clinical candidate
2015 Dinaciclib CDK1/2/5/9 Phase III trials for chronic lymphocytic leukemia
2022 EGFRi derivatives EGFRWT/T790M Overcame TKI resistance in NSCLC models
2024 Triazole-linked glycohybrids Topoisomerase Broad-spectrum antiproliferative agents

Structural Analogies to Purine Nucleotides and Implications for Bioactivity

The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere for adenine, replicating critical hydrogen-bonding interactions in kinase ATP-binding pockets. X-ray crystallography reveals that the N1 nitrogen and C2 carbonyl of 1-phenyl derivatives align with N9 and N7 of adenine, respectively, enabling competitive displacement of ATP.

Figure 1: Structural Overlay of Adenine (Purple) and Pyrazolo[3,4-d]Pyrimidine (Gold)

  • N1 → Purine N9: Conserved H-bond with kinase backbone
  • C2=O → Purine N7: Mimics ATP's Mg2+ coordination site
  • N4 substituent (e.g., tert-butyl in subject compound): Occupies hydrophobic region II of EGFR

This bioisosterism enables scaffold derivatives to inhibit >20 kinases while maintaining selectivity through strategic substituent placement. For example, the 3,4-dimethylphenyl group in N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine induces a 15° dihedral angle with the core ring, optimally positioning the tert-butyl amine to engage EGFR's L858R mutation pocket. Molecular dynamics simulations show this configuration reduces binding entropy by 2.3 kcal/mol compared to non-substituted analogs.

Table 2: Functional Group Mapping Between Purine and Pyrazolo[3,4-d]Pyrimidine

Purine Position Pyrazolo[3,4-d]Pyrimidine Equivalent Role in Kinase Binding
N9 N1 Anchors to kinase hinge region
N7 C2=O Coordinates catalytic Mg2+
N6 N4 substituent Modulates hydrophobic interactions

The subject compound exemplifies modern scaffold engineering, combining:

  • N1 aryl group : 3,4-Dimethylphenyl enhances π-stacking with EGFR's Phe832
  • C4 amine : tert-Butyl group fills the hydrophobic back pocket of EGFR-T790M
  • C6 methyl : Prevents solvent access to the ATP-binding cleft

Properties

IUPAC Name

N-tert-butyl-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-11-6-7-13(8-12(11)2)22-16-14(9-20-22)15(18-10-19-16)21-17(3,4)5/h6-10H,1-5H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYWOFIHERIBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), which facilitate esterification and amide formation .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its anticancer properties, particularly as an inhibitor of various kinases involved in cancer progression.

  • Mechanism of Action : The compound acts as an ATP-competitive inhibitor of the Src family of protein tyrosine kinases, which are critical in regulating cell growth and survival pathways in cancer cells .
  • Case Study : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on cancer cell lines expressing EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) . For instance, compounds similar to this compound showed IC50 values in the low micromolar range against these targets, indicating potent anticancer activity.
CompoundTargetIC50 (µM)Selectivity Index
5iEGFR0.320-fold over VGFR2
5bTopo-II7.60108-fold over Topo-II

Antiviral Applications

Recent studies have also explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against various viral infections.

  • Mechanism of Action : Some derivatives have shown efficacy against herpes simplex virus type-1 (HSV-1), with activity linked to their ability to inhibit viral replication at low concentrations .
  • Case Study : A study reported that certain pyrazolo[3,4-d]pyrimidine compounds exhibited EC50 values significantly lower than established antiviral agents, suggesting a promising avenue for developing new antiviral therapies.
CompoundVirus TargetEC50 (µM)
Compound AHSV-10.20
Compound BHSV-10.21

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions that modulate electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents Biological Activity Key Findings Reference
Target Compound N-(tert-butyl), 1-(3,4-dimethylphenyl) Inferred kinase inhibition Tert-butyl enhances selectivity; dimethylphenyl increases lipophilicity.
1-Tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,5-dimethylbenzyl Not specified Similar core; benzyl substitution may alter binding interactions.
1-(tert-butyl)-6-methoxy-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-methoxy, 4-methoxybenzyl Antioxidant, anti-inflammatory (PD models) Activates NRF2 targets (HO-1, NQO1) at 30 mg/kg.
NA-PP1 (1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-naphthyl PKC inhibition Selectively inhibits AS PKC isoforms; tert-butyl critical for specificity.
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorophenyl, benzyl Not specified Chlorine’s electron-withdrawing effects may reduce metabolic stability.
3-(6-Ethoxynaphthalen-2-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17q) 6-ethoxynaphthyl, isobutyl PfCDPK4 inhibition Ethoxy group enhances solubility; isobutyl optimizes steric fit.

Biological Activity

N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused heterocyclic structure. Its chemical formula is C18H23N5C_{18}H_{23}N_{5}, with a molecular weight of approximately 309.41 g/mol. The presence of substituents such as the tert-butyl group and the 3,4-dimethylphenyl moiety contributes to its biological activity.

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities primarily through the inhibition of key enzymes and receptors involved in various diseases:

  • Antiviral Activity : Some derivatives have shown efficacy against viruses such as HIV and HSV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, certain pyrazolo derivatives demonstrated IC50 values as low as 1.96 μM against reverse transcriptase enzymes .
  • Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Studies revealed that specific analogs inhibited EGFR and VEGFR-2 pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines . Notably, one study reported an IC50 range for dual inhibitors from 0.3 to 24 µM across different targets .
  • Antiparasitic and Antifungal Effects : Other studies have highlighted the antiparasitic and antifungal activities of related compounds in this class, suggesting a broad spectrum of biological effects .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (μM)Reference
AntiviralHIV Reverse Transcriptase1.96
AnticancerEGFR/VGFR-20.3 - 24
AntifungalVarious Fungal StrainsNot specified
AntiparasiticVarious ParasitesNot specified

Case Studies

  • Antiviral Efficacy : A study evaluated various pyrazolo derivatives for their antiviral properties against HSV-1. The most potent compounds exhibited significant activity at concentrations lower than those required for standard antiviral drugs, indicating their potential for further development .
  • Cancer Treatment : In vitro studies on breast cancer models demonstrated that specific pyrazolo[3,4-d]pyrimidine analogs not only inhibited tumor growth but also induced apoptosis through the activation of caspase pathways. These findings suggest that these compounds could serve as leads for new anticancer therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?

The compound can be synthesized via nucleophilic substitution or coupling reactions under controlled conditions. For example:

  • Alkylation reactions : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with tert-butyl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization from acetonitrile .
  • Benzoylation : Using substituted benzoyl chlorides in dry benzene, followed by ice-water quenching and recrystallization . Key characterization methods include ¹H NMR (e.g., δ 1.4 ppm for tert-butyl protons) and IR spectroscopy (e.g., N-H stretching at ~3150–3300 cm⁻¹) .

Q. How is the structural integrity of this compound validated in synthesized batches?

  • Spectroscopic techniques :
  • ¹H NMR : Confirm tert-butyl protons (singlet at ~1.4 ppm) and aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.5 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 331.41 for C₂₀H₂₁N₅) .
    • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. What are the primary in vitro biological activities reported for this compound?

  • Kinase inhibition : Selective inhibition of mutant tyrosine kinases (e.g., v-Src, IC₅₀ = 1 μM; c-Fyn, IC₅₀ = 0.6 μM) .
  • Cellular models : Induces Xbp-1 mRNA splicing in HEK293, MEF, and PC-3 cells at 10–30 μM, indicating endoplasmic reticulum stress modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. cyclopentyl groups) affect kinase selectivity?

  • Case study : Replacing tert-butyl with a cyclopentyl group (as in PP121) shifts selectivity toward PDGFR and Src-family kinases .
  • Methodological approach :

Docking studies : Compare binding affinity to ATP pockets using software like AutoDock .

SAR analysis : Test analogs with varied substituents (e.g., 3-methylbenzyl in 3MB-PP1) to map steric and electronic effects .

  • Key finding : The tert-butyl group enhances steric hindrance, reducing off-target effects compared to bulkier aryl groups .

Q. How should researchers resolve contradictions in reported IC₅₀ values across kinase assays?

  • Potential causes :
  • Assay variability (e.g., ADP-Glo vs. radiometric assays).
  • Cell permeability differences (e.g., use of DMSO vs. aqueous buffers) .
    • Mitigation strategies :

Normalize data using a reference inhibitor (e.g., dasatinib for Src).

Validate findings in orthogonal assays (e.g., Western blotting for phospho-targets) .

Q. What in vivo models are appropriate for studying this compound’s therapeutic potential?

  • Parkinson’s disease (PD) : Administer 30 mg/kg orally in murine models to assess NRF2 pathway activation (HO-1, NQO1 upregulation) .
  • Triple-negative breast cancer (TNBC) : Use xenograft models with dosing adjusted for bioavailability (e.g., 20 mg/kg IP, 3×/week) .
  • Pharmacokinetic considerations : Monitor plasma half-life (~2–4 hr) and brain penetration using LC-MS/MS .

Q. What strategies improve solubility and bioavailability for in vivo applications?

  • Formulation : Use DMSO for stock solutions (≤75 mM) and dilute in cyclodextrin-based carriers for IP/IV delivery .
  • Prodrug design : Introduce phosphate esters at the pyrimidine NH₂ group to enhance aqueous solubility .
  • Key data : Solubility in DMSO = 20 mg/mL; in ethanol = ≤2 mg/mL .

Methodological Recommendations

  • Experimental design for kinase profiling :
    • Screen against a panel of 50+ kinases at 1 μM to identify off-target effects .
    • Use ATP concentrations near Kₘ (e.g., 10 μM) to avoid false negatives .
  • Handling and storage :
    • Store at -20°C under argon to prevent oxidation.
    • Avoid repeated freeze-thaw cycles; prepare aliquots in anhydrous DMSO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.